molecular formula C8H5Br2N3 B6213936 3,5-dibromo-1-phenyl-1H-1,2,4-triazole CAS No. 2166046-10-0

3,5-dibromo-1-phenyl-1H-1,2,4-triazole

Cat. No.: B6213936
CAS No.: 2166046-10-0
M. Wt: 303
InChI Key:
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Description

3,5-Dibromo-1-phenyl-1H-1,2,4-triazole is an organic compound with the molecular formula C8H5Br2N3 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-1-phenyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the bromination of the triazole ring at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl group can yield 3,5-dialkyl-1-phenyl-1H-1,2,4-triazole, while oxidation may produce this compound N-oxide .

Scientific Research Applications

3,5-Dibromo-1-phenyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-phenyl-1H-1,2,4-triazole
  • 3,5-Dichloro-1-phenyl-1H-1,2,4-triazole
  • 3,5-Difluoro-1-phenyl-1H-1,2,4-triazole

Uniqueness

3,5-Dibromo-1-phenyl-1H-1,2,4-triazole is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dibromo-1-phenyl-1H-1,2,4-triazole involves the bromination of 1-phenyl-1H-1,2,4-triazole followed by a second bromination step.", "Starting Materials": [ "1-phenyl-1H-1,2,4-triazole", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1H-1,2,4-triazole in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 24 hours.", "Step 4: Filter the resulting product and wash with water.", "Step 5: Dissolve the product in acetic acid.", "Step 6: Add hydrogen peroxide dropwise to the solution while stirring at room temperature.", "Step 7: Allow the reaction to proceed for 24 hours.", "Step 8: Filter the resulting product and wash with water.", "Step 9: Recrystallize the product from ethanol to obtain 3,5-dibromo-1-phenyl-1H-1,2,4-triazole." ] }

CAS No.

2166046-10-0

Molecular Formula

C8H5Br2N3

Molecular Weight

303

Purity

95

Origin of Product

United States

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